Myristoyl tetrapeptide Ala-Ala-Pro-Val

Description

Contextualization of Tetrapeptides within Bioactive Peptide Science

Tetrapeptides are oligopeptides composed of four amino acid residues linked by peptide bonds. mdpi.comnih.gov Within the broader field of bioactive peptide science, tetrapeptides represent a class of molecules that are small enough to be synthesized with high precision, yet complex enough to exhibit specific biological activities. mdpi.com Their relatively low molecular weight often allows for better tissue penetration compared to larger protein molecules.

The sequence of the amino acids in a tetrapeptide dictates its three-dimensional structure and, consequently, its biological function. mdpi.com These functions are diverse and can range from hormonal and immunological to neurological and enzymatic. nih.govscispace.com Researchers have identified numerous naturally occurring tetrapeptides with potent bioactivity, such as Tuftsin (Thr-Lys-Pro-Arg), which is involved in immune system function. nih.gov The study of such natural peptides has inspired the design and synthesis of novel tetrapeptides with tailored properties for research and therapeutic applications. mdpi.commdpi.com

Overview of Lipopeptide Significance in Biological Systems

Lipopeptides are a class of molecules consisting of a lipid moiety covalently linked to a peptide chain. oup.commdpi.com This amphipathic nature, possessing both a hydrophilic peptide head and a lipophilic lipid tail, endows them with unique physicochemical properties, including the ability to interact with cell membranes. researchgate.net The lipid component enhances the peptide's ability to penetrate biological membranes, thereby increasing its bioavailability and cellular uptake.

In nature, lipopeptides are produced by a variety of microorganisms and exhibit a wide array of biological functions. nih.govoup.comsemanticscholar.org They are known for their surfactant, antimicrobial, and immunomodulatory activities. oup.comresearchgate.net For instance, surfactin, a lipopeptide produced by Bacillus subtilis, is one of the most powerful biosurfactants known. researchgate.net The conjugation of a lipid, such as myristic acid, to a synthetic peptide like Ala-Ala-Pro-Val is a strategic approach to improve the peptide's stability and transport across cellular barriers, thereby enhancing its specific biological effects.

Foundational Research Hypotheses on Myristoyl Tetrapeptide Ala-Ala-Pro-Val Functionality

The design of this compound is predicated on specific and targeted biochemical hypotheses. The primary research focus revolves around its potential to modulate the extracellular matrix (ECM), a complex network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells.

One central hypothesis is that this compound stimulates the synthesis of key ECM proteins. Research has shown that this lipopeptide can increase the expression of several collagen genes, including those for type I, III, V, and VI collagen, as well as elastin (B1584352). oup.com This effect is believed to be mediated through the Transforming Growth Factor-beta (TGF-β) signaling pathway. aston-chemicals.com Specifically, the peptide has been demonstrated to activate SMAD2 and promote the binding of SMAD3 to DNA, key events in the TGF-β cascade that lead to the transcription of ECM protein genes. aston-chemicals.com

A complementary hypothesis is that this compound concurrently inhibits the degradation of the extracellular matrix. This is achieved by downregulating the expression of matrix metalloproteinases (MMPs), a family of enzymes responsible for the breakdown of ECM components. Studies have indicated a decrease in the expression of MMP-1 and MMP-3 in the presence of the peptide. oup.com

Furthermore, the core tetrapeptide sequence, Ala-Ala-Pro-Val, is a known and specific inhibitor of human neutrophil elastase (HNE). ahajournals.orgresearchgate.netnih.gov HNE is a serine protease that can degrade various ECM proteins, including elastin. By inhibiting HNE, the peptide is hypothesized to protect the integrity of the extracellular matrix from enzymatic degradation, particularly in inflammatory conditions where HNE activity is elevated.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C30H54N4O6 |

| Molecular Weight | 566.77 g/mol |

| Amino Acid Sequence | Alanine-Alanine-Proline-Valine |

| Lipid Moiety | Myristic Acid (C14) |

Research Findings on the Effects of this compound on Gene Expression in Human Fibroblasts

| Gene Category | Specific Genes Affected | Observed Effect |

|---|---|---|

| Collagen Genes | COL1A1, COL1A2, COL3A1, COL5A1, COL6A3 | Increased Expression |

| Other ECM Genes | Elastin, Fibronectin | Increased Expression |

| Matrix Metalloproteinases (MMPs) | MMP-1, MMP-3 | Decreased Expression |

Properties

Molecular Formula |

C30H54N4O6 |

|---|---|

Molecular Weight |

566.8 g/mol |

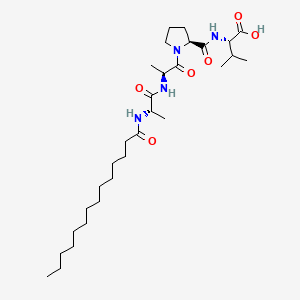

IUPAC Name |

(2S)-3-methyl-2-[[(2S)-1-[(2S)-2-[[(2S)-2-(tetradecanoylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]butanoic acid |

InChI |

InChI=1S/C30H54N4O6/c1-6-7-8-9-10-11-12-13-14-15-16-19-25(35)31-22(4)27(36)32-23(5)29(38)34-20-17-18-24(34)28(37)33-26(21(2)3)30(39)40/h21-24,26H,6-20H2,1-5H3,(H,31,35)(H,32,36)(H,33,37)(H,39,40)/t22-,23-,24-,26-/m0/s1 |

InChI Key |

VPVFIAYGOLELSS-IGRGDXOOSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Post Translational Modifications of Myristoyl Tetrapeptide Ala Ala Pro Val

Solid-Phase Peptide Synthesis (SPPS) for Tetrapeptide Elaboration

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for the assembly of the Ala-Ala-Pro-Val tetrapeptide. This methodology, pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. nih.govethz.ch This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. nih.govcreative-proteomics.com

Application of Merrifield Synthesis Protocols

The Merrifield synthesis for the Ala-Ala-Pro-Val tetrapeptide begins with the attachment of the C-terminal amino acid, valine, to a solid support. nih.govresearchgate.net The synthesis then proceeds in the C-terminal to N-terminal direction, with the sequential addition of proline, alanine (B10760859), and another alanine. nih.gov Each cycle of amino acid addition involves two key steps: the deprotection of the N-terminal protecting group of the resin-bound peptide and the coupling of the next N-terminally protected amino acid. ethz.chnih.gov The use of a large excess of reagents helps to drive the coupling reactions to completion. ethz.ch This entire process can be automated, allowing for the efficient and rapid synthesis of the desired peptide sequence. researchgate.netnih.gov

Resin Selection and Optimized Cleavage Procedures

The choice of resin is critical for the success of SPPS, as it determines the C-terminal functionality of the peptide and the conditions required for the final cleavage. wikipedia.orgbiosyn.com Resins for SPPS consist of an insoluble polymeric support, such as polystyrene, functionalized with a linker. wikipedia.org

For the synthesis of a C-terminally carboxylated peptide like Ala-Ala-Pro-Val, common choices include:

Wang Resin: This is a widely used resin for Fmoc-based synthesis of peptide acids. wikipedia.org The peptide is attached to the resin via a benzyl (B1604629) ester linkage that is readily cleaved by moderate treatment with TFA. wikipedia.org

Merrifield Resin: This is the original resin used in Boc-based synthesis. biosyn.com Cleavage from Merrifield resin typically requires strong acids like HF. wikipedia.org

2-Chlorotrityl Chloride Resin: This resin is very acid-labile and allows for the cleavage of the peptide under mild acidic conditions, which can be advantageous for sensitive peptides. wikipedia.orgnih.govcreative-diagnostics.com

Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and any remaining side-chain protecting groups must be removed. nih.gov This is typically achieved by treating the peptide-resin with a strong acid. nih.gov A "cleavage cocktail" containing trifluoroacetic acid (TFA) and various scavengers is commonly used. researchgate.net Scavengers, such as water, triisopropylsilane (B1312306) (TIS), and thioanisole, are included to trap the reactive cationic species that are generated during the deprotection process, thus preventing side reactions with sensitive amino acid residues. After cleavage, the crude peptide is typically precipitated with cold diethyl ether, collected by centrifugation, and then purified, often by reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov

| Resin Type | Common Strategy | Linkage Type | Cleavage Condition | C-Terminal Product |

| Wang Resin | Fmoc | p-Alkoxybenzyl ester | TFA | Carboxylic Acid |

| Merrifield Resin | Boc | Benzyl ester | HF | Carboxylic Acid |

| 2-Chlorotrityl Chloride | Fmoc | Trityl ester | Mild Acid (e.g., dilute TFA) | Carboxylic Acid |

N-Terminal Myristoylation Strategies and Their Mechanistic Implications

Myristoylation is the attachment of a myristoyl group, a 14-carbon saturated fatty acid, to a peptide or protein. wikipedia.org This modification significantly increases the hydrophobicity of the molecule, which can influence its localization and biological activity.

Covalent Attachment of Myristate to the Tetrapeptide Moiety

For a synthetic peptide like Ala-Ala-Pro-Val, the myristoyl group is covalently attached to the N-terminal amino group of the final alanine residue. This is typically performed as the final step of the solid-phase synthesis, before the peptide is cleaved from the resin. After the final Fmoc group is removed from the N-terminal alanine, the free amino group is acylated using myristic acid. The carboxylic acid of the myristic acid is activated using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), to facilitate the formation of the amide bond with the N-terminal amine of the resin-bound tetrapeptide.

Alternatively, myristoyl chloride or myristic anhydride (B1165640) can be used as the acylating agent. Following the myristoylation step, the peptide is cleaved from the resin and purified as described previously. This chemical ligation approach ensures the specific attachment of the myristoyl group to the N-terminus.

Enzymatic Myristoylation Approaches for Peptide Derivatization

In biological systems, N-myristoylation is a co- or post-translational modification catalyzed by the enzyme N-myristoyltransferase (NMT). wikipedia.orgnih.gov NMT transfers a myristoyl group from myristoyl-coenzyme A (CoA) to the N-terminal glycine (B1666218) residue of a substrate protein or peptide. wikipedia.org The substrate specificity of NMT is highly conserved and requires an absolute N-terminal glycine for recognition and catalysis.

The reaction mechanism involves the binding of myristoyl-CoA to NMT, followed by the binding of the peptide substrate. wikipedia.org The enzyme then facilitates a nucleophilic attack of the N-terminal glycine's amino group on the carbonyl carbon of the myristoyl-CoA thioester, leading to the formation of a stable amide bond and the release of Coenzyme A. wikipedia.org

Due to the strict substrate specificity of N-myristoyltransferase for an N-terminal glycine, the direct enzymatic myristoylation of the tetrapeptide Ala-Ala-Pro-Val is not a viable strategy. Therefore, the synthesis of Myristoyl Tetrapeptide Ala-Ala-Pro-Val relies on chemical synthesis methods as described in section 2.2.1.

Influence of Myristoylation on Peptide-Membrane Interactions and Cellular Uptake Mechanisms

The covalent attachment of a myristoyl group, a 14-carbon saturated fatty acid, to the N-terminus of the Ala-Ala-Pro-Val tetrapeptide dramatically alters its physicochemical properties, profoundly influencing its interaction with cell membranes and its subsequent cellular uptake. Myristoylation significantly increases the hydrophobicity of the peptide, a key determinant in its ability to associate with and penetrate the lipid bilayer of cell membranes. biosyn.com

This increased lipophilicity facilitates the partitioning of the peptide from the aqueous extracellular environment into the hydrophobic core of the cell membrane. The myristoyl chain acts as a lipid anchor, inserting itself into the membrane and effectively tethering the peptide to the cell surface. creative-proteomics.com This membrane anchoring increases the local concentration of the peptide at the cell surface, which is a prerequisite for cellular entry.

The interaction of myristoylated peptides with membranes is a dynamic process. Studies have shown that the association of myristoylated peptides with cell membranes is rapid, often reaching a maximum within minutes. nih.govacs.orgunc.edu This initial binding is followed by translocation across the membrane into the cell's interior.

The precise mechanisms governing the cellular uptake of myristoylated peptides are still under investigation but appear to differ from those of well-characterized cell-penetrating peptides (CPPs) like the TAT peptide. nih.gov One proposed mechanism is a direct translocation or "flip-flop" model, where the myristoyl anchor facilitates the passage of the peptide through the lipid bilayer without disrupting the membrane integrity. This process is thought to be energy-dependent, as evidenced by a significant reduction in uptake at lower temperatures. nih.govunc.edu

| Temperature | Relative Cellular Fluorescence Intensity (Arbitrary Units) | Fold Increase Over Control |

|---|---|---|

| 4°C | 121 ± 19 | 2.5-fold |

| 37°C | 1138 ± 186 | 25-fold |

Data derived from studies on BA/F3 cells showing a profound temperature dependence on the uptake of a myristoylated peptide, suggesting an energy-dependent process. nih.gov

Endocytosis, a process where the cell membrane engulfs substances to bring them into the cell, may also play a role in the uptake of myristoylated peptides. However, some studies suggest that the uptake of myristoylated peptides is not enhanced by agents that promote the uptake of TAT-conjugated cargo, indicating that the pathways may be distinct. nih.gov

The kinetics of membrane association and cellular uptake are critical parameters in understanding the biological activity of myristoylated peptides. The initial membrane association is typically very rapid, followed by a slower internalization phase.

| Time Point | Membrane Association (Relative Fluorescence) | Cellular Uptake (Relative Fluorescence) |

|---|---|---|

| 10 minutes | Rapid increase | 8-fold increase over control |

| 30 minutes | Reaches maximum | 16-fold increase over control |

Data from studies on BA/F3 cells incubated with a myristoylated disulfide-conjugated peptide, illustrating the rapid membrane binding followed by a more gradual cellular internalization. unc.edu

Cellular and Molecular Mechanisms of Action of Myristoyl Tetrapeptide Ala Ala Pro Val

Extracellular Matrix (ECM) Homeostasis Regulation

The extracellular matrix is a dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Myristoyl tetrapeptide Ala-Ala-Pro-Val has been shown to regulate the balance of the ECM by influencing both the synthesis of its components and the activity of enzymes responsible for their degradation. nih.gov

Research conducted on human fibroblast cells (Hs68) has demonstrated that this compound stimulates the expression of crucial ECM proteins. nih.gov A key study utilizing cDNA microarray analysis revealed a significant upregulation of several collagen genes following treatment with the peptide. nih.gov This indicates a direct influence on the anabolic processes within the ECM, leading to an increased production of these essential structural proteins.

The specific collagen genes that were found to be upregulated are detailed in the table below:

| Gene Symbol | Protein Product | Function in ECM |

| COL1A1 | Collagen Type I Alpha 1 Chain | Major structural component of the dermis, providing tensile strength. |

| COL1A2 | Collagen Type I Alpha 2 Chain | Forms Type I collagen fibrils with the alpha 1 chain. |

| COL3A1 | Collagen Type III Alpha 1 Chain | Important for the structure of extensible connective tissues. |

| COL5A1 | Collagen Type V Alpha 1 Chain | Regulates the assembly of collagen fibrils. |

| COL6A3 | Collagen Type VI Alpha 3 Chain | Forms a microfibrillar network involved in cell adhesion. |

This table summarizes the collagen-related genes upregulated by this compound as identified in a cDNA microarray analysis of human fibroblast cells. nih.gov

In addition to promoting the synthesis of ECM proteins, this compound also plays a role in preventing their breakdown. The same cDNA microarray analysis that showed an increase in collagen gene expression also revealed a decreased expression of genes related to Matrix Metalloproteinases (MMPs). nih.gov MMPs are a family of enzymes responsible for the degradation of the ECM.

The study identified a downregulation of the following MMP-related genes:

| Gene Symbol | Protein Product | Primary Substrates |

| MMP1 | Matrix Metalloproteinase-1 (Collagenase) | Interstitial collagens (Types I, II, III) |

| MMP3 | Matrix Metalloproteinase-3 (Stromelysin-1) | A broad range of ECM proteins including proteoglycans, fibronectin, and laminin. |

This table details the Matrix Metalloproteinase genes downregulated by this compound in human fibroblast cells. nih.gov

By inhibiting the expression of these degradative enzymes, the peptide contributes to the preservation of the extracellular matrix. nih.gov

Intracellular Signal Transduction Pathway Engagement

The effects of this compound on ECM homeostasis are mediated through its interaction with specific intracellular signaling pathways. Research has indicated that the pattern of gene expression regulated by this peptide is strikingly similar to that induced by Transforming Growth Factor-β (TGF-β), suggesting the engagement of this critical signaling cascade. nih.gov

The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, differentiation, and the production of the extracellular matrix. The similarity in gene expression patterns between cells treated with this compound and those stimulated with TGF-β points to the peptide's ability to activate this pathway. nih.gov This activation is a key element in the simultaneous stimulation of multiple ECM-related genes. nih.gov

The canonical TGF-β signaling pathway involves the activation of SMAD proteins, which act as intracellular signal transducers. Upon activation of the TGF-β receptor, specific SMAD proteins are phosphorylated and form complexes that translocate to the nucleus to regulate gene expression.

Studies have elucidated the specific involvement of SMAD proteins in the mechanism of action of this compound. It has been demonstrated that the peptide directly activates SMAD2. nih.gov Furthermore, it induces the binding of SMAD3 to DNA. nih.gov This activation of the SMAD pathway is a critical step that links the peptide's interaction with the cell to the subsequent changes in gene expression related to the extracellular matrix. nih.gov

Transcriptional and Post Translational Regulation by Myristoyl Tetrapeptide Ala Ala Pro Val

Differential Gene Expression Profiling

Studies utilizing cDNA microarrays on human fibroblast cells (Hs68) have elucidated the specific genetic pathways modulated by Myristoyl tetrapeptide Ala-Ala-Pro-Val. The peptide instigates a genetic reprogramming that favors the accumulation and preservation of the extracellular matrix, mirroring effects seen in the transforming growth factor (TGF)-β signaling pathway, a key regulator of tissue homeostasis. nih.gov

Upregulation of Procollagen (B1174764) Gene Families (e.g., COL1A1, COL1A2, COL3A1, COL5A1, COL6A3)

Treatment with this compound leads to a marked increase in the transcription of several crucial procollagen genes. nih.gov These genes provide the blueprint for various types of collagen, the primary structural components of the dermis. The coordinated upregulation of these gene families is fundamental to reinforcing the skin's structural integrity.

Specifically, the expression of the following genes is increased:

COL1A1 and COL1A2: These genes code for the alpha-1 and alpha-2 chains of Type I procollagen, the most abundant form of collagen in the human body, essential for tensile strength.

COL3A1: This gene directs the synthesis of Type III procollagen, a vital component of extensible connective tissues, often found alongside Type I collagen.

COL5A1: Coding for a chain of Type V procollagen, this gene is crucial for the proper assembly of collagen fibrils.

COL6A3: This gene is involved in the formation of Type VI collagen, which forms a unique microfibrillar network around cells and larger collagen fibers.

Table 1: Procollagen Gene Upregulation by this compound

| Gene Family | Specific Genes Upregulated | Primary Function |

|---|---|---|

| Type I Collagen | COL1A1, COL1A2 | Provides tensile strength and structural integrity to the dermis. |

| Type III Collagen | COL3A1 | Contributes to the elasticity and support of connective tissues. |

| Type V Collagen | COL5A1 | Regulates the diameter and assembly of Type I collagen fibrils. |

Downregulation of Specific Matrix Metalloproteinase Genes (e.g., MMP1, MMP3)

In concert with stimulating collagen synthesis, this compound actively suppresses the genes responsible for collagen degradation. Matrix Metalloproteinases (MMPs) are a family of enzymes that break down ECM proteins. The peptide specifically reduces the expression of MMP1 and MMP3. nih.gov

MMP1 (Collagenase-1): This enzyme is primarily responsible for initiating the breakdown of fibrillar collagens, such as Types I and III.

MMP3 (Stromelysin-1): This MMP has a broader substrate range, degrading a variety of ECM components and activating other MMPs.

By downregulating these genes, the peptide effectively reduces the enzymatic arsenal (B13267) that contributes to matrix degradation. nih.gov

Induction of Tissue Inhibitor of Metalloproteinases (TIMP) Genes (e.g., TIMP1, TIMP3)

Further reinforcing its protective effect on the ECM, this compound also modulates the expression of genes for the endogenous inhibitors of MMPs, known as Tissue Inhibitors of Metalloproteinases (TIMPs). nih.gov Gene expression analysis has shown that treatment with the peptide results in changes to the expression levels of TIMP1 and TIMP3. nih.gov These proteins are crucial for maintaining the balance between matrix synthesis and degradation by binding to active MMPs and neutralizing their proteolytic activity.

Table 2: Regulation of ECM Degradation-Related Genes by this compound

| Gene Category | Specific Genes Regulated | Effect of Peptide | Role in ECM Homeostasis |

|---|---|---|---|

| Matrix Metalloproteinases | MMP1, MMP3 | Downregulation | Decreases enzymatic breakdown of collagen and other matrix proteins. |

Modulation of Protein Synthesis and Secretion

The transcriptional changes induced by this compound translate directly to functional alterations at the protein level, influencing both the creation of new ECM components and the activity of secreted enzymes.

De Novo Synthesis of Key ECM Proteins (e.g., Collagen I)

The observed upregulation of procollagen genes, particularly COL1A1 and COL1A2, leads to the de novo synthesis of procollagen proteins within the fibroblast. nih.gov These newly synthesized protein chains undergo extensive post-translational modifications before being secreted into the extracellular space, where they assemble into mature, functional Type I collagen fibrils. This stimulation of procollagen metabolism is a direct consequence of the peptide's influence on gene expression, effectively increasing the building blocks of the dermal matrix. nih.gov

Preclinical in Vitro Investigations of Myristoyl Tetrapeptide Ala Ala Pro Val Activity

Selection and Validation of Relevant Cellular Models (e.g., Human Fibroblast Cell Lines)

The selection of an appropriate cellular model is a critical first step in preclinical in vitro investigations. For studying the effects of compounds intended for cosmetic or dermatological applications, human fibroblast cell lines are frequently employed. mdpi.com Fibroblasts are key cells in the dermis responsible for synthesizing extracellular matrix (ECM) proteins like collagen, which provides structural integrity to the skin.

Human dermal fibroblast cell lines, such as Hs68, are considered relevant models for this type of research. mdpi.com These cell lines are well-characterized and exhibit the necessary biological machinery to study processes like ECM synthesis and degradation. The validation of these cell lines involves ensuring they maintain a stable phenotype and respond predictably to known stimuli. frontiersin.org For instance, their response to transforming growth factor-beta (TGF-β), a key regulator of ECM metabolism, can be used as a benchmark for their physiological relevance. researchgate.netnih.gov The use of such validated cell lines allows for the generation of reproducible and translatable data on the bioactivity of compounds like Myristoyl Tetrapeptide Ala-Ala-Pro-Val.

Methodologies for Assessing Biological Efficacy

A variety of established molecular and cellular biology techniques are utilized to assess the biological efficacy of this compound in vitro. These methods provide a comprehensive view of the compound's effects on gene and protein expression.

Following the broad survey provided by microarray analysis, quantitative polymerase chain reaction (qPCR), also known as real-time PCR, is employed to quantify the expression of specific genes of interest with high sensitivity and specificity. nih.govthe-scientist.comthermofisher.com This technique involves reverse transcribing RNA into cDNA, which is then amplified in a PCR reaction. the-scientist.comthermofisher.com The amplification process is monitored in real-time using fluorescent dyes or probes. nih.gov The point at which the fluorescence signal crosses a certain threshold is used to calculate the initial amount of the target transcript. nih.gov qPCR is used to validate the findings from microarray experiments and to precisely measure the dose-dependent effects of this compound on the expression of key genes, such as those for different types of collagen and MMPs. youtube.com

To determine if changes in gene expression translate to changes at the protein level, Western blotting is utilized. nih.gov This technique allows for the detection and quantification of specific proteins within a complex mixture, such as a cell lysate. researchgate.netnih.gov Proteins are first separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with antibodies specific to the target protein. A secondary antibody, which is linked to a detection system, is then used to visualize and quantify the protein of interest. Western blotting is particularly useful for analyzing the activation of signaling pathways, such as the TGF-β pathway, by detecting the phosphorylation state of key signaling proteins like SMADs. researchgate.netoup.com This provides direct evidence of the peptide's ability to influence cellular signaling cascades.

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunoassay used to quantify the concentration of a specific protein in a sample, such as the cell culture medium. nih.gov This technique is particularly valuable for measuring the levels of proteins that are secreted by cells, such as procollagen (B1174764) (the precursor to collagen) and MMPs. nih.gov In an ELISA, an antibody specific to the target protein is coated onto the surface of a microplate well. The sample is then added, and the target protein binds to the antibody. A second, enzyme-linked antibody is then added, which also binds to the target protein. Finally, a substrate is added that is converted by the enzyme into a detectable signal, the intensity of which is proportional to the concentration of the protein in the sample. This method provides quantitative data on how this compound affects the production and secretion of key extracellular matrix components and their degrading enzymes.

Concentration-Response Relationship Characterization in Cellular Systems

Characterizing the concentration-response relationship is fundamental to understanding the potency and efficacy of a bioactive compound in vitro. nih.govresearchgate.netaltex.org These studies involve treating the selected cellular model, such as human fibroblasts, with a range of concentrations of this compound and measuring a specific biological endpoint. frontiersin.org The goal is to determine the concentration at which the peptide elicits a biological effect and to identify the optimal concentration range for its activity.

For example, studies have investigated the effect of different concentrations of this compound on the expression of MMP-1, an enzyme that degrades collagen. The results of such an investigation are summarized in the table below.

| Concentration of this compound | Inhibition of MMP-1 Expression (% of Control) |

| 0.04 µM | 78 ± 11.2% |

| 0.2 µM | 70 ± 7.7% |

This interactive table summarizes the dose-dependent inhibitory effect of this compound on MMP-1 expression in Hs68 human fibroblast cells.

Such data demonstrates that this compound can significantly inhibit the expression of MMP-1 in a concentration-dependent manner. This type of analysis is crucial for establishing the biological activity profile of the peptide.

Advanced Research Perspectives and Future Directions in Myristoyl Tetrapeptide Ala Ala Pro Val Research

Identification of Novel Cellular Receptors and Intracellular Binding Partners

The primary known target of the Ala-Ala-Pro-Val peptide is human neutrophil elastase (HNE), a serine protease stored in the azurophil granules of neutrophils. nih.govmdpi.com HNE is released extracellularly during inflammation where it can degrade various matrix proteins. nih.gov The peptide acts as a competitive inhibitor for this enzyme. researchgate.net However, the full spectrum of its molecular interactions, particularly after cellular uptake facilitated by its myristoyl tail, remains an area for future exploration.

The myristoyl group facilitates the peptide's association with and transport across cellular membranes. nih.gov This raises the possibility of intracellular activity beyond simple HNE inhibition. Future research should focus on identifying if Myristoyl Tetrapeptide Ala-Ala-Pro-Val interacts with other cellular components. Techniques such as affinity purification-mass spectrometry (AP-MS) could be employed, using the peptide as bait to pull down and identify binding partners from cell lysates. Furthermore, given that myristoylation itself is a key post-translational modification that targets proteins to intracellular membranes, nih.gov investigating the peptide's interaction with membrane-associated proteins or specific lipid raft domains could reveal novel mechanisms of action. A hypothetical research direction could be to investigate if the peptide interacts with receptors known to bind other lipidated molecules or peptides, such as certain G-protein coupled receptors (GPCRs) or Toll-like receptors (TLRs), which could modulate inflammatory signaling.

Delineation of Intersecting Signaling Networks and Crosstalk Mechanisms

By inhibiting HNE, this compound can indirectly influence a variety of signaling pathways. HNE is known to be a potent signaling molecule that can activate pathways leading to cellular proliferation and inflammation. For instance, HNE can induce the proliferation of airway smooth muscle cells through the extracellular signal-regulated kinase (ERK) signaling pathway, leading to increased cyclin D1 expression. ovid.com It can also stimulate MUC1 gene expression in lung epithelial cells via a complex cascade involving protein kinase Cδ (PKCδ), reactive oxygen species (ROS), TNF-α converting enzyme (TACE), and the TNF receptor (TNFR)1, ultimately activating ERK1/2 and the transcription factor Sp1. nih.gov

Future research should aim to delineate precisely how the inhibition of HNE by this compound affects these and other intersecting networks. A key area of investigation would be to determine if the peptide has any direct effects on these signaling components, independent of HNE inhibition. For example, studies could assess the phosphorylation status of key signaling proteins like ERK, p38, or Akt in various cell types (e.g., keratinocytes, fibroblasts) following treatment with the peptide. Understanding this crosstalk is crucial for a comprehensive view of the peptide's biological effects, particularly in the context of skin aging and inflammation where these pathways are central.

Table 1: Potential Signaling Pathways for Future Investigation

| Pathway Component | Known Role of HNE | Potential Effect of this compound |

| ERK1/2 Pathway | Activates proliferation and mucin gene expression. nih.govovid.com | Attenuation of HNE-induced proliferation and inflammation. |

| PKCδ → ROS → TACE | Upstream activators of TNF-α release stimulated by HNE. nih.gov | Inhibition of pro-inflammatory cytokine release. |

| Extracellular Matrix (ECM) Regulation | Degrades elastin (B1584352) and other ECM proteins. nih.gov | Preservation of ECM integrity, stimulation of ECM protein expression. medchemexpress.com |

| Metalloproteinases (MMPs) | HNE activity can lead to an imbalance in protease/antiprotease activity. nih.gov | Inhibition of MMP expression, restoring protease balance. medchemexpress.com |

Application of Multi-Omics Technologies for Comprehensive Biological Understanding

To gain a holistic view of the cellular response to this compound, the application of multi-omics technologies is a promising future direction. These approaches can provide an unbiased, system-wide analysis of changes occurring within a cell or tissue.

Transcriptomics: RNA sequencing (RNA-seq) could be used to analyze changes in the gene expression profiles of skin cells treated with the peptide. This would reveal which genes and pathways are upregulated or downregulated, offering clues to its broader biological functions beyond elastase inhibition. For example, transcriptomic analysis of cells treated with other elastase inhibitors has revealed effects on cysteine-rich peptides and inflammatory pathways. nih.gov

Proteomics: Quantitative proteomics would allow for the identification and quantification of changes in the entire protein landscape of the cell. This could confirm the findings from transcriptomics and identify post-translational modifications indicative of signaling pathway activation. It could also be used to directly identify intracellular binding partners. nih.gov

Metabolomics: This approach analyzes the global metabolite profile of a biological system. Drug-Initiated Activity Metabolomics (DIAM) could identify endogenous metabolites that are altered by the peptide. nih.gov For instance, studies on other myristoylated compounds like myristoylglycine have shown they can play a role in cellular differentiation, a finding discovered through metabolomics. nih.gov

Integrating these multi-omics datasets would provide a comprehensive and unbiased understanding of the peptide's mechanism of action, potentially revealing novel functions and therapeutic applications.

Development of Sophisticated In Vitro Models for High-Throughput Mechanistic Screening

To better predict the efficacy and mechanisms of this compound in human tissue, advanced in vitro models that more closely mimic the complexity of human skin are needed.

3D Skin Equivalents: Three-dimensional reconstructed human skin models, which include both epidermal and dermal layers with various cell types like keratinocytes and fibroblasts, offer a much more physiologically relevant testing platform than traditional 2D cell monolayers. nih.govlabclinics.com These models can be used to study the peptide's effects on tissue architecture, barrier function, and cell-cell interactions in a more realistic context. alcyomics.com

Organ-on-a-Chip (OoC): Skin-on-a-chip platforms represent the next frontier. nih.gov These microfluidic devices can simulate the dynamic microenvironment of the skin, including blood flow and mechanical forces. nih.govmdpi.com Such systems would be invaluable for high-throughput screening, allowing researchers to study the peptide's penetration, metabolism, and efficacy in a controlled, human-relevant system, thereby reducing the reliance on animal testing. nih.govrsc.org

These sophisticated models would enable more accurate and efficient screening of the peptide's activity and its influence on complex biological processes like wound healing, inflammation, and aging.

Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling of Peptide Interactions and Design

Computational approaches are powerful tools for predicting and understanding the molecular interactions of peptides.

Molecular Docking: While the interaction with HNE is known, molecular docking studies can further refine the understanding of the binding mode of this compound. researchgate.netacs.org Docking simulations can predict the precise orientation of the peptide in the active site of HNE and calculate the binding affinity. This information is crucial for designing next-generation inhibitors with improved potency and specificity. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the peptide and its interaction with biological membranes and target proteins over time. nih.gov For myristoylated peptides, MD simulations are particularly useful for understanding how the lipid tail inserts into and interacts with the lipid bilayer of the cell membrane, a critical step for its cellular uptake. biorxiv.orgacs.org These simulations can also model the conformational changes the peptide undergoes upon binding to its target, providing a deeper understanding of the inhibition mechanism. researchgate.net

These computational tools can accelerate the research and development process by predicting the behavior of the peptide, identifying key residues for interaction, and guiding the design of new peptides with enhanced properties.

Q & A

Q. What is the molecular mechanism by which Myristoyl tetrapeptide Ala-Ala-Pro-Val inhibits human neutrophil elastase (HNE)?

The peptide acts as a competitive inhibitor of HNE, binding to the enzyme's active site to block its proteolytic activity. Experimental validation typically involves in vitro enzyme kinetics assays using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC). IC₅₀ values are determined via dose-response curves, with lower values indicating higher potency .

Q. How does the myristoyl modification enhance the biological activity of the tetrapeptide?

Myristoylation improves lipophilicity, facilitating membrane penetration and intracellular delivery. Comparative studies using unmodified vs. myristoylated peptides in transdermal models (e.g., Franz diffusion cells) demonstrate enhanced bioavailability and retention in skin layers .

Q. What spectroscopic methods are used to characterize the structural stability of this compound?

Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are employed to analyze secondary structure and solvent interactions. Fluorescence labeling (e.g., coumarin derivatives) enables tracking of peptide stability under varying pH and temperature conditions .

Advanced Research Questions

Q. How can conflicting data on MMP inhibition (e.g., MMP-2 vs. MMP-9 IC₅₀ values) be reconciled across studies?

Discrepancies may arise from differences in assay conditions (e.g., substrate specificity, enzyme isoforms). Researchers should standardize protocols (e.g., buffer composition, incubation time) and validate findings using orthogonal methods like zymography or FRET-based assays .

Q. What experimental designs are optimal for assessing the controlled photorelease of this compound from caged derivatives?

Photolysis experiments using HPLC-UV monitoring at wavelengths (254, 300, 350 nm) in solvent systems (e.g., MeOH/HEPES) quantify release kinetics. Pyrenylmethyl carbamate-linked derivatives exhibit faster release (e.g., 4 min at 254 nm) compared to coumarin esters due to photolytic efficiency differences .

Q. How can aptamer-mediated delivery improve the therapeutic efficacy of this compound?

Conjugation of the peptide to HNE-specific aptamers via C18 linkers enhances target specificity. In vitro potency assays (e.g., elastase inhibition in neutrophil lysates) show a 10⁵-fold increase in efficacy compared to free peptide, attributed to localized delivery .

Q. What are the critical parameters for designing in vivo studies to evaluate transdermal delivery of this peptide?

Key factors include:

Q. How do solvent polarity and Stokes' shifts influence the fluorescent labeling of this compound?

Solvent-dependent photophysical studies (e.g., in DMSO vs. aqueous buffers) reveal that 7-methoxycoumarin exhibits high Stokes' shifts (>100 nm) and quantum yields (Φ > 0.5), making it suitable for tracking peptide localization in live-cell imaging .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in HNE inhibition assays?

Non-linear regression models (e.g., four-parameter logistic curve) are used to calculate IC₅₀ values. Outlier detection (e.g., Grubbs' test) and replicate consistency (n ≥ 3) ensure robustness .

Q. How can molecular dynamics (MD) simulations guide the design of peptide analogs with improved HNE binding?

MD trajectories (e.g., 100 ns simulations in AMBER) identify critical residue interactions (e.g., hydrogen bonding with Val-216 of HNE). MM/GBSA calculations predict ΔGbind values to prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.